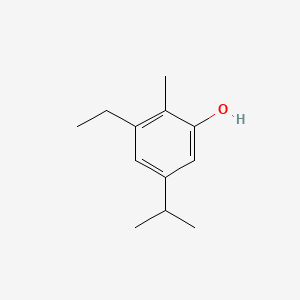![molecular formula C18H16O2 B1659852 (2E)-2-[(3-METHOXYPHENYL)METHYLIDENE]-1,2,3,4-TETRAHYDRONAPHTHALEN-1-ONE CAS No. 68434-54-8](/img/structure/B1659852.png)
(2E)-2-[(3-METHOXYPHENYL)METHYLIDENE]-1,2,3,4-TETRAHYDRONAPHTHALEN-1-ONE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2E)-2-[(3-METHOXYPHENYL)METHYLIDENE]-1,2,3,4-TETRAHYDRONAPHTHALEN-1-ONE is an organic compound with a complex structure that includes a naphthalenone core and a methoxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-2-[(3-METHOXYPHENYL)METHYLIDENE]-1,2,3,4-TETRAHYDRONAPHTHALEN-1-ONE typically involves the condensation of 3-methoxybenzaldehyde with 3,4-dihydro-1(2H)-naphthalenone under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium hydroxide, and the mixture is refluxed in a suitable solvent like ethanol or methanol.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate purification steps such as recrystallization or chromatography to ensure the compound meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
(2E)-2-[(3-METHOXYPHENYL)METHYLIDENE]-1,2,3,4-TETRAHYDRONAPHTHALEN-1-ONE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: Electrophilic or nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) can be employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols.
Scientific Research Applications
(2E)-2-[(3-METHOXYPHENYL)METHYLIDENE]-1,2,3,4-TETRAHYDRONAPHTHALEN-1-ONE has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of (2E)-2-[(3-METHOXYPHENYL)METHYLIDENE]-1,2,3,4-TETRAHYDRONAPHTHALEN-1-ONE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it could inhibit the activity of certain enzymes involved in cancer cell proliferation, leading to reduced tumor growth.
Comparison with Similar Compounds
Similar Compounds
- 3,4-Dihydro-2-[(4-methoxyphenyl)methylene]-1(2H)-naphthalenone
- 3,4-Dihydro-2-[(2-methoxyphenyl)methylene]-1(2H)-naphthalenone
- 3,4-Dihydro-2-[(3-hydroxyphenyl)methylene]-1(2H)-naphthalenone
Uniqueness
(2E)-2-[(3-METHOXYPHENYL)METHYLIDENE]-1,2,3,4-TETRAHYDRONAPHTHALEN-1-ONE is unique due to the specific positioning of the methoxy group on the phenyl ring, which can influence its chemical reactivity and biological activity. This structural feature may enhance its potential as a therapeutic agent compared to similar compounds.
Properties
CAS No. |
68434-54-8 |
|---|---|
Molecular Formula |
C18H16O2 |
Molecular Weight |
264.3 g/mol |
IUPAC Name |
(2E)-2-[(3-methoxyphenyl)methylidene]-3,4-dihydronaphthalen-1-one |
InChI |
InChI=1S/C18H16O2/c1-20-16-7-4-5-13(12-16)11-15-10-9-14-6-2-3-8-17(14)18(15)19/h2-8,11-12H,9-10H2,1H3/b15-11+ |
InChI Key |
BFLYDBJQMZPJGI-RVDMUPIBSA-N |
SMILES |
COC1=CC=CC(=C1)C=C2CCC3=CC=CC=C3C2=O |
Isomeric SMILES |
COC1=CC=CC(=C1)/C=C/2\CCC3=CC=CC=C3C2=O |
Canonical SMILES |
COC1=CC=CC(=C1)C=C2CCC3=CC=CC=C3C2=O |
Key on ui other cas no. |
68434-54-8 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![tert-butyl 6-chloro-1H,2H,3H-pyrrolo[2,3-b]pyridine-1-carboxylate](/img/structure/B1659769.png)
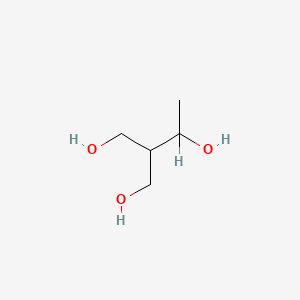
![1-Propanol, 3-[(2-amino-4,5-dichlorophenyl)amino]-](/img/structure/B1659773.png)
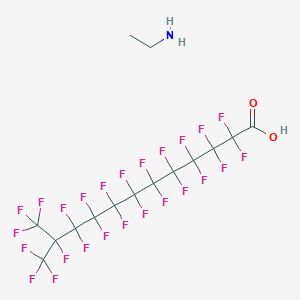
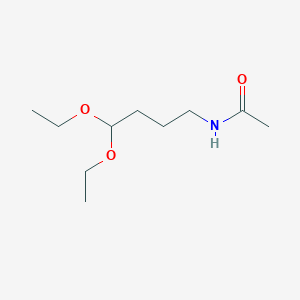
![(E)-2-cyano-3-[4-(diethylamino)phenyl]prop-2-enethioamide](/img/structure/B1659780.png)
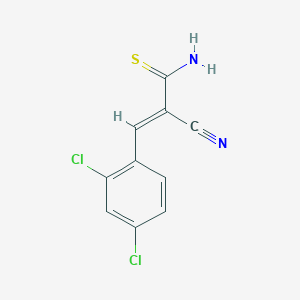
![2-Cyano-3-[4-(dimethylamino)phenyl]thioacrylamide](/img/structure/B1659783.png)
![2-Amino-3-cyano-5-{[(2,4-dichloro-5-methylphenyl)thio]methyl}pyrazin-1-ium-1-olate](/img/structure/B1659784.png)
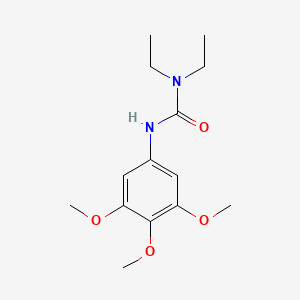
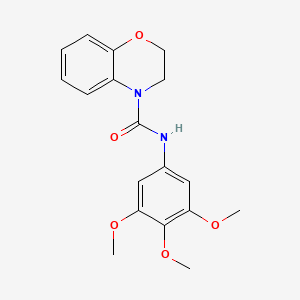
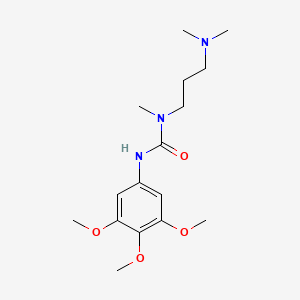
![5-[(2-Chlorophenyl)methyl]-3-(morpholine-4-carbonyl)benzo[b][1,4]benzothiazepin-6-one](/img/structure/B1659791.png)
